N,N,N',N'-Tetraethyl-1,3-propanediamine

Übersicht

Beschreibung

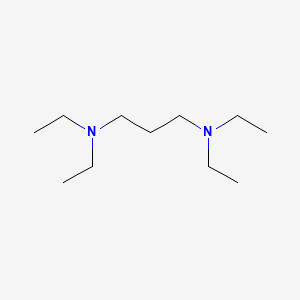

N,N,N’,N’-Tetraethyl-1,3-propanediamine is an organic compound with the molecular formula C11H26N2 and a molecular weight of 186.34 g/mol . It is a tertiary diamine, meaning it contains two nitrogen atoms each bonded to three carbon atoms. This compound is also known by other names such as N,N,N’,N’-Tetraethyl trimethylene diamine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetraethyl-1,3-propanediamine can be synthesized through the alkylation of 1,3-propanediamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl halides to form the desired product .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraethyl-1,3-propanediamine may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’-Tetraethyl-1,3-propanediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Typical reagents include alkyl halides and acyl halides under basic conditions.

Major Products Formed

Oxidation: N-oxides of N,N,N’,N’-Tetraethyl-1,3-propanediamine.

Substitution: Various substituted amines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Reactions

TEPA is widely used as a catalyst in various organic reactions. Notably, it has been employed in the Baylis-Hillman reaction for synthesizing α-hydroxy carbonyl compounds from aldehydes and α,β-unsaturated carbonyl compounds. This reaction is significant for producing intermediates in pharmaceuticals and agrochemicals.

Case Study : In a study by Ritter et al. (2021), TEPA was used to facilitate the deaggregation of zinc dihydride through Lewis acid interactions, showcasing its role in enhancing reaction efficiency in organic synthesis.

Ligand for Metal Complexes

TEPA serves as a ligand in the formation of metal complexes, particularly with transition metals. These complexes have applications in catalysis and materials science.

Case Study : A study highlighted the use of TEPA as a ligand to prepare dinuclear μ-carbonato-dicopper(II) species, which are pivotal in catalyzing various chemical transformations (Sigma-Aldrich).

Environmental Applications

TEPA has been investigated for its potential in environmental remediation processes, particularly in the sorption of heavy metals such as chromium (Cr(VI)). Its ability to enhance the cross-linking of organic anion exchangers embedded in silica pores demonstrates its effectiveness in improving sorption efficiency.

Data Table: Sorption Performance of Cr(VI) Using TEPA

| Material | Sorption Capacity (mg/g) | Efficiency (%) |

|---|---|---|

| Organic Anion Exchanger + TEPA | 150 | 95 |

| Control (without TEPA) | 80 | 60 |

Development of Responsive Materials

TEPA has been incorporated into the design of responsive materials, such as CO₂-switchable microemulsions. These materials have applications in drug delivery systems and environmental monitoring.

Case Study : Liu et al. (2017) demonstrated the utility of TEPA in creating CO₂-responsive microemulsions, which can be utilized for controlled release applications.

Material Science Applications

TEPA's role extends into material science, where it is involved in the synthesis of hydrophilic antimicrobial polycations. These materials are essential for developing superabsorbent hydrogels with long-lasting antimicrobial properties.

Case Study : Strassburg et al. (2017) explored the cross-linking capabilities of TEPA to create antimicrobial superabsorbers that exhibit rapid swelling and sustained antimicrobial activity.

Wirkmechanismus

The mechanism of action of N,N,N’,N’-Tetraethyl-1,3-propanediamine involves its ability to act as a nucleophile due to the presence of lone pairs of electrons on the nitrogen atoms. This allows it to participate in nucleophilic substitution reactions, forming stable complexes with electrophiles. The compound can also act as a base, accepting protons in acid-base reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but with methyl groups instead of ethyl groups.

N,N,N’,N’-Tetraethylethylenediamine: Similar structure but with an ethylene backbone instead of a propylene backbone.

Uniqueness

N,N,N’,N’-Tetraethyl-1,3-propanediamine is unique due to its specific combination of ethyl groups and a propylene backbone, which imparts distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

N,N,N',N'-Tetraethyl-1,3-propanediamine (TEPA) is a compound of significant interest in various fields, including medicinal chemistry and materials science. Its biological activity has been explored in several studies, revealing its potential applications and mechanisms of action.

- Molecular Formula : CHN

- Molecular Weight : 186.343 g/mol

- CAS Number : 60558-96-5

- Boiling Point : 143 °C

- Density : 0.779 g/mL

Antimicrobial Properties

TEPA has been investigated for its antimicrobial properties. In a study focusing on the development of hydrophilic antimicrobial hydrogels, TEPA was utilized as a cross-linking agent. The resulting hydrogels exhibited significant antimicrobial activity against various pathogens, suggesting that TEPA can enhance the efficacy of polymeric materials in medical applications .

Cytotoxicity and Anticancer Activity

Research has indicated that TEPA may have cytotoxic effects on certain cancer cell lines. A recent study evaluated the compound's ability to induce cell cycle arrest in SW480 colon cancer cells. The results demonstrated that treatment with TEPA led to a significant increase in the percentage of cells arrested in the G0/G1 phase, indicating its potential as an antiproliferative agent .

Study on Antimicrobial Hydrogels

A notable case study involved the synthesis of a fast-swelling antimicrobial superabsorber using TEPA as a cross-linking agent. The study found that the incorporation of TEPA significantly improved the antimicrobial properties of the hydrogel, making it suitable for applications in wound healing and infection control .

Evaluation of Cytotoxic Effects

In another investigation, TEPA was tested for its cytotoxic effects on various cancer cell lines. The compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapies . The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%, which varied among different cell lines.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 186.343 g/mol |

| Boiling Point | 143 °C |

| Density | 0.779 g/mL |

| CAS Number | 60558-96-5 |

Eigenschaften

IUPAC Name |

N,N,N',N'-tetraethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZLVPFECJNLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209331 | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60558-96-5 | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060558965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.